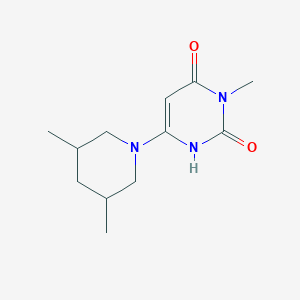

6-(3,5-dimethylpiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-8-4-9(2)7-15(6-8)10-5-11(16)14(3)12(17)13-10/h5,8-9H,4,6-7H2,1-3H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVPKAGTHRUBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=CC(=O)N(C(=O)N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis typically starts from a suitably substituted pyrimidine core, often a 2,4-dioxo- or 2,4-dione pyrimidine derivative, which undergoes nucleophilic aromatic substitution (S_NAr) with a 3,5-dimethylpiperidine nucleophile. This approach enables the introduction of the piperidinyl group at the 6-position of the pyrimidine ring.

- The key step involves displacement of a leaving group (commonly a halogen such as chlorine) on the pyrimidine ring by the nucleophilic amine group of 3,5-dimethylpiperidine.

- Reaction conditions are generally basic and anhydrous to promote substitution and avoid hydrolysis.

- Variations in the synthetic route depend on the starting pyrimidine derivative and the protection/deprotection steps required for sensitive functional groups.

Detailed Synthetic Routes

Nucleophilic Substitution on 4,6-Dichloro-2-methylpyrimidine

- Starting material: 4,6-dichloro-2-methylpyrimidine.

- Step 1: Selective nucleophilic substitution of one chlorine atom by 3,5-dimethylpiperidine under basic conditions, typically using sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

- Step 2: The second chlorine may be displaced by other nucleophiles or hydrolyzed to form the 2,4-dione structure.

- This route allows for regioselective introduction of the piperidine moiety at the 6-position.

Condensation and Cyclization Approaches

- Alternative methods involve condensation of malonamide or malonic ester derivatives with acetamidine hydrochloride to form the pyrimidine-2,4-dione core.

- Subsequent alkylation or amination with 3,5-dimethylpiperidine introduces the piperidine substituent.

- Reaction conditions include refluxing in methanol with sodium methylate as a base, followed by acidification and purification.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrimidine core synthesis | Malonamide + acetamidine hydrochloride, MeOH, NaOMe | Room temperature to reflux, 24 h hold |

| Nucleophilic substitution | 3,5-dimethylpiperidine, base (NaH, K2CO3), DMF | Anhydrous, inert atmosphere preferred |

| Work-up | Acidification (HCl), filtration, washing | Neutralize to pH ~6, remove salts |

Research Findings and Yield Data

- The improved method for producing 2-methylpyrimidine-4,6-(3H,5H)-dione reported yields up to 68% for related pyrimidine derivatives when using acetamidine hydrochloride and malonic ester precursors.

- Nucleophilic substitution with 3,5-dimethylpiperidine typically proceeds with moderate to good yields (50–75%), depending on reaction conditions and purity of starting materials.

- Optimization of reaction parameters such as solvent choice, base strength, temperature, and reaction time is critical for maximizing yield and minimizing side reactions.

Summary Table of Preparation Methods

Notes on Related Compounds and Alternative Routes

- Related pyrimidine derivatives with piperidine substituents have been synthesized using similar nucleophilic substitution strategies, indicating the general applicability of this method.

- Alternative synthetic routes involving amide coupling and multi-step functional group transformations have been reported for structurally related kinase inhibitors but are more complex and less direct.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethylpiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives and nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated pyrimidine derivatives with nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-(3,5-dimethylpiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethylpiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and targets would depend on the specific application and require further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-2,4(1H,3H)-dione derivatives exhibit diverse pharmacological profiles depending on their substituents. Below is a detailed comparison of 6-(3,5-dimethylpiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione with structurally or functionally related compounds.

Structural Analogues and Substituent Effects

Key Observations

Substituent Flexibility and Activity :

- The target compound’s 3,5-dimethylpiperidinyl group likely enhances lipid solubility and CNS penetration compared to polar substituents like biphenyl-carbonyl groups in compounds 8g–8l .

- Hydroxy or phenyl groups at position 3 (e.g., 8g, 8l) correlate with antiviral or antimicrobial activities, whereas the methyl group in the target compound may reduce metabolic instability .

Biological Target Specificity: The target compound shares a pyrimidine-dione scaffold with analogs in , which are predicted to interact with Topoisomerase 1 via the SEA algorithm . In contrast, thieno[2,3-d]pyrimidine-diones (e.g., compound from ) exhibit distinct antimicrobial mechanisms, possibly due to thiazolyl substituents enhancing membrane interaction .

Synthetic Accessibility: Biphenyl-carbonyl derivatives (8g–8l) show yields ranging from 51–87%, influenced by steric and electronic effects of substituents .

Research Findings and Implications

- Anticancer Potential: The target compound’s hypothesized Topoisomerase 1 inhibition aligns with coumarin-uracil hybrids (), suggesting a shared mechanism involving DNA replication interference .

- Antiviral Limitations : Unlike biphenyl-carbonyl derivatives (), the target compound lacks hydroxyl groups critical for HIV Rev inhibition, indicating divergent therapeutic applications .

- Antimicrobial Efficacy: Thieno[2,3-d]pyrimidine-diones () outperform the target compound in antimicrobial activity, highlighting the importance of fused heterocyclic systems for such applications .

Biological Activity

6-(3,5-dimethylpiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₂H₁₉N₃O₂

- Molecular Weight : 237.30 g/mol

- CAS Number : 2098043-87-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. In particular:

- Gram-positive bacteria : Effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound has shown promising results in cancer research. It exhibits cytotoxic effects against several cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon) | 15.0 |

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 18.0 |

These IC50 values indicate that the compound is comparable to established chemotherapeutic agents in terms of potency.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- DNA Intercalation : Preliminary studies suggest that it can intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound against MRSA:

- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) tests were performed.

- Results : The compound exhibited a significant zone of inhibition (25 mm) at a concentration of 50 µg/mL, with an MIC of 12 µg/mL.

Study 2: Cytotoxic Effects on Cancer Cells

A study investigating the cytotoxic effects on human breast cancer cells (MCF-7):

- Methodology : MTT assay was used to evaluate cell viability after treatment with varying concentrations of the compound.

- Results : The compound significantly reduced cell viability with an IC50 value of 12.5 µM, indicating effective anticancer properties.

Q & A

Q. Key Optimization Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 50–80°C |

| Solvent | DMF, acetonitrile |

| Reaction Time | 12–24 hours |

| Catalyst | K₂CO₃, NaH |

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Multi-modal analytical techniques are essential:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 4.91 ppm for methylene protons) confirm substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI- mode to verify molecular weight (e.g., HRMS m/z [M+H]⁺ = 196.2) .

- Chromatography : HPLC or TLC with UV detection monitors reaction progress and purity (>95%) .

- Elemental Analysis : Validate empirical formula (e.g., C₁₃H₂₀N₂O₇) via combustion analysis .

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:

The ICReDD framework integrates quantum chemical calculations and experimental feedback:

- Reaction Path Search : Quantum mechanics (e.g., DFT) predicts energetically favorable pathways for cyclization or substitution reactions .

- Machine Learning : Algorithms analyze experimental data (e.g., solvent effects, yields) to prioritize reaction conditions. For example, DMF’s polar aprotic nature enhances nucleophilic substitution kinetics .

- Molecular Docking : Predict interactions with biological targets (e.g., antimicrobial enzymes) to guide functional group modifications .

Case Study : Computational modeling reduced trial-and-error synthesis of pyrido[2,3-d]pyrimidine derivatives by 40% .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

Discrepancies in antimicrobial or antiviral activity often arise from assay variability. Mitigation strategies include:

- Standardized Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Staphylococcus aureus or other pathogens .

- Structure-Activity Relationship (SAR) Analysis : Compare logP values, hydrogen bond donors/acceptors, and steric effects. For example, thiazole-substituted derivatives showed enhanced activity due to improved membrane permeability .

- Statistical Validation : Apply ANOVA or t-tests to compare biological replicates (n ≥ 3) and exclude outliers .

Example : A study found that 5-methyl-6-(2-methyl-1,3-thiazol-4-yl) derivatives exhibited 2× higher activity than reference drugs, attributed to thiazole’s electron-withdrawing effects .

Basic: What solvents and reaction conditions minimize by-products?

Answer:

- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) stabilize transition states in nucleophilic substitutions .

- Temperature Control : Reflux conditions (80–100°C) accelerate reactions but may degrade heat-sensitive intermediates; lower temperatures (50°C) favor selectivity .

- Catalysts : Potassium carbonate or triethylamine neutralizes acidic by-products in alkylation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.